N-morpholino-2-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

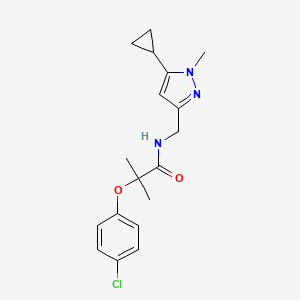

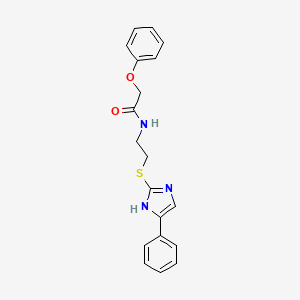

“N-morpholino-2-nitrobenzenesulfonamide” is a chemical compound with the molecular formula C10H13N3O5S and a molecular weight of 287.29 . It is a derivative of morpholine, a type of oligomer molecule used in molecular biology to modify gene expression . The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .

Molecular Structure Analysis

The molecular structure of “N-morpholino-2-nitrobenzenesulfonamide” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The structure of morpholino-based compounds allows them to block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .科学的研究の応用

Reaction Mechanisms and Products

- Nitrobenzenesulfochlorination : Nitrobenzenesulfochlorination of β-aminopropioamidoximes, including morpholine derivatives, leads to a range of products through spontaneous intramolecular heterocyclization. This process results in the production of spiropyrazolinium ortho- or para-nitrobenzenesulfonates with potential antidiabetic activity due to in vitro α-glucosidase activity higher than the reference drug acarbose. This highlights the compound's versatility in synthesizing bioactive molecules (Kayukova et al., 2022).

Kinetic Studies and Molecular Interactions

- Nitroso Group Transfer Kinetics : The kinetics of the transfer of the nitroso group from N-methyl-N-nitroso-p-toluenesulfonamide to secondary amines, including morpholine, have been studied in various reaction media. These studies provide insights into the reaction mechanisms and the reactivities of amines, shedding light on the fundamental processes at the molecular level (García‐Río et al., 2000).

Application in Organic Synthesis

- Sulfonamide Synthesis : Research into the synthesis and characterization of new sulfonamide derivatives, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, highlights the application of nitrobenzenesulfonamide derivatives in creating compounds with potential biological activities. These compounds have been evaluated for their in vitro anti-cancer activity against various cancer cell lines, demonstrating the utility of these derivatives in medicinal chemistry (Cumaoğlu et al., 2015).

Photocatalytic Conversion and Environmental Applications

- Photocatalytic Conversion : Studies on the photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 have investigated the light-induced conversion of derivatives of nitrobenzene to substituted quinolines and tetrahydroquinolines. This research indicates potential environmental applications in the degradation of pollutants and the synthesis of valuable organic compounds (Hakki et al., 2009).

Nonlinear Optical Materials

- Nonlinear Optical (NLO) Materials : The study of Morpholinium 2-chloro-4-nitrobenzoate, an NLO material, emphasizes the compound's potential in device fabrication due to its phase-matchable characteristics. Such materials are crucial for applications in photonics and optoelectronics, showcasing the diverse applications of nitrobenzenesulfonamide derivatives in advanced materials science (Karthick et al., 2018).

作用機序

The mechanism of action of morpholino-based compounds involves blocking access of other molecules to small specific sequences of the base-pairing surfaces of RNA . They are used as research tools for reverse genetics by knocking down gene function . A significant mechanism of action is based on RNase H enzyme activity, which can destroy the RNA strand in mRNA/ASO duplex by a hydrolytic mechanism .

Safety and Hazards

特性

IUPAC Name |

N-morpholin-4-yl-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c14-13(15)9-3-1-2-4-10(9)19(16,17)11-12-5-7-18-8-6-12/h1-4,11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOSUUNEEFGQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-morpholino-2-nitrobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)

![[(1-Ethynylcyclopropyl)methyl]benzene](/img/structure/B2974304.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2974305.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2974306.png)

![2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2974309.png)

![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)

![2-Chloro-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B2974311.png)

![4-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]pyridine](/img/structure/B2974312.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)